

# SGC-CBP30 chemical probe definition and criteria

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** Sgc-cbp30

Cat. No.: S548917

[Get Quote](#)

## Experimental Validation & Protocols

The characterization of **SGC-CBP30** as a high-quality chemical probe involves multiple, orthogonal experimental methods.

### In Vitro Biochemical Assays

- **Differential Scanning Fluorimetry (DSF):** Used to assess binding to a panel of 19-45 purified bromodomains. This confirmed its primary affinity for CBP/EP300 and identified BET bromodomains (BRD2, BRD3, BRD4) as the main off-targets [1] [2].
- **AlphaLISA:** A bead-based proximity assay used to confirm the biochemical potency and selectivity of **SGC-CBP30** using the isolated bromodomains of CBP and BRD4 [1].
- **Broad Panel Screening:** Profiling against 136 non-bromodomain targets (including GPCRs, ion channels, kinases) showed minimal off-target activity, with few exceptions (e.g., Adrenergic receptor  $\alpha$ 2C and PDE5) [2].

### Cellular Target Engagement

- **NanoBRET:** A proximity-based assay performed in live HEK293 cells. It monitors the inhibition of the interaction between a NanoLuc-conjugated CBP bromodomain and a HaloTagged-histone H3.3. **SGC-CBP30** showed an **EC<sub>50</sub> of 0.28  $\mu$ M** in this system, demonstrating its ability to engage the target in a cellular context [1].

- **Chromatin Speckle Formation (Imaging Assay):** An imaging-based assay that measures the release of bromodomain-GFP fusion proteins from chromatin upon inhibitor binding. This release causes the protein to aggregate into visible speckles. **SGC-CBP30** induced chromatin release of CBP bromodomain fusions at low micromolar concentrations [1].

## Biological Mechanisms & Signaling Pathways

**SGC-CBP30**'s utility as a probe stems from its ability to produce specific, mechanistically understood phenotypic effects.



[Click to download full resolution via product page](#)

Key pathway modulated by **SGC-CBP30**, based on mechanistic studies [3] [1].

The table below details key experimental findings that illuminate this mechanism:

| Assay Type                        | Cell Line / Model                   | Concentration             | Incubation Time            | Key Result / Readout                                       | Citation |
|-----------------------------------|-------------------------------------|---------------------------|----------------------------|------------------------------------------------------------|----------|
| Viability/Growth Inhibition       | Multiple Myeloma (e.g., LP-1, AMO1) | GI <sub>50</sub> < 3 μM   | 5 days                     | Reduced cell viability; G1 cell cycle arrest and apoptosis | [1] [4]  |
| Gene Expression (Quantigene Plex) | AMO1 (Multiple Myeloma)             | EC <sub>50</sub> = 2.7 μM | 6 hours                    | Reduction in <b>MYC</b> expression                         | [4]      |
| Cytokine Secretion                | Human Th17 cells                    | Not specified             | Not specified              | Strong reduction of <b>IL-17A</b> secretion                | [3] [5]  |
| Reporter Gene Assay               | RKO (Colorectal Carcinoma)          | IC <sub>50</sub> = 1.5 μM | 24 hours + 16h doxorubicin | Inhibition of p53-induced p21 activation                   | [4]      |

## Critical Usage Considerations

For clean interpretation of experimental results, the following points are crucial:

- **Concentration is critical.** At concentrations  $\leq 2.5 \mu\text{M}$ , cellular effects are likely due to on-target CBP/EP300 inhibition [1]. At higher concentrations (e.g.,  $\geq 3.3\text{-}10 \mu\text{M}$ ), off-target effects on BET bromodomains become significant [2].
- **Use orthogonal controls.** To deconvolute potential off-target effects, it is recommended to use **alternative CBP/p30** probes with different chemotypes and selectivity profiles (e.g., I-CBP112, CPI-637) in parallel experiments [2] [6].
- **Metabolic instability.** **SGC-CBP30** is rapidly metabolized in human liver microsome assays, which may limit its utility for oral *in vivo* studies without further optimization [2].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Bromodomain inhibition of the transcriptional coactivators ... [pmc.ncbi.nlm.nih.gov]
2. Probe SGC-CBP30 [chemicalprobes.org]
3. - SGC | Structural Genomics Consortium CBP 30 [thesgc.org]
4. SGC-CBP30 | Epigenetic Reader Domain inhibitor [selleckchem.com]
5. SGC-CBP30 | CBP/p300 Inhibitor [medchemexpress.com]
6. A chemical toolbox for the study of bromodomains and ... [nature.com]

To cite this document: Smolecule. [SGC-CBP30 chemical probe definition and criteria]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548917#sgc-cbp30-chemical-probe-definition-and-criteria>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)